molecular formula C7H9ClN2O2S B14521393 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester CAS No. 62591-28-0

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester

Cat. No.: B14521393
CAS No.: 62591-28-0
M. Wt: 220.68 g/mol
InChI Key: KBXHVNRASJQBGF-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester is a compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester is not fully elucidated. it is known that thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For instance, some thiazole compounds act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease pathways . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, ethyl ester is unique due to the presence of the chloromethyl group, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive molecules.

Properties

CAS No.

62591-28-0

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H9ClN2O2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3,(H2,9,10)

InChI Key

KBXHVNRASJQBGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CCl

Origin of Product

United States

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